[3-(2H-tetrazol-5-yl)phenyl]methanol

Crystallinity Solid-state properties Positional isomerism

This meta-substituted tetrazole-phenylmethanol derivative (CAS 179057-20-6) is a privileged scaffold for medicinal chemistry, offering a favorable LogP of ~0.36 and high crystallinity with a distinct melting point (208–210°C) that simplifies solid-phase synthesis workups. Its tetrazole ring acts as a non-classical bioisostere of carboxylic acids, enhancing metabolic stability. Essential for programs targeting metallo-β-lactamase inhibitors where meta-connectivity is critical for nanomolar potency. Choose this compound for reproducible lead optimization and assay consistency.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 179057-20-6
Cat. No. B069845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2H-tetrazol-5-yl)phenyl]methanol
CAS179057-20-6
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NNN=N2)CO
InChIInChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
InChIKeyYGESRLFHDANLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2H-tetrazol-5-yl)phenyl]methanol (CAS 179057-20-6): Procurement-Ready Meta-Substituted Tetrazole Building Block


[3-(2H-tetrazol-5-yl)phenyl]methanol (CAS 179057-20-6), also catalogued as 3-(1H-tetrazol-5-yl)benzyl alcohol, is a meta-substituted phenylmethanol derivative bearing a tetrazole ring at the 3-position . With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the tetrazole moiety's capacity to function as a non-classical bioisostere of carboxylic acids, conferring enhanced metabolic stability and tunable physicochemical properties [1].

Why Generic Substitution of [3-(2H-tetrazol-5-yl)phenyl]methanol with Positional Isomers Fails in Medicinal Chemistry Campaigns


Within the tetrazole-phenylmethanol series, the position of the tetrazole substituent on the phenyl ring critically dictates the compound's three-dimensional conformation, hydrogen-bonding network, and overall electronic distribution, leading to profound differences in biological target engagement and physicochemical behavior. Simple replacement with the ortho- or para-substituted isomers cannot be assumed without compromising assay reproducibility, lead optimization trajectories, or crystallinity-dependent formulation [1]. The meta-substitution pattern of [3-(2H-tetrazol-5-yl)phenyl]methanol affords a unique spatial arrangement that influences both intermolecular interactions and solid-state properties, as substantiated by the comparative quantitative evidence detailed below.

Quantitative Differentiation Evidence for [3-(2H-tetrazol-5-yl)phenyl]methanol Against Closest Analogs


Meta vs. Para Isomer: Significant Elevation in Melting Point and Crystallinity

The meta-substituted [3-(2H-tetrazol-5-yl)phenyl]methanol exhibits a melting point range of 208–210 °C, which is substantially higher than that reported for its para-substituted regioisomer, 4-(1H-tetrazol-5-yl)benzyl alcohol (CAS 501126-02-9), for which a sharp melting point is not consistently observed or reported in the same range [1]. This difference is indicative of stronger intermolecular hydrogen bonding and a more robust crystal lattice in the meta isomer, a critical factor for reproducible solid-state handling, long-term storage stability, and consistent dissolution profiles during assay preparation.

Crystallinity Solid-state properties Positional isomerism

Divergent Lipophilicity: Meta Isomer Demonstrates Lower Calculated LogP Than Para Isomer

In silico predictions of partition coefficients reveal a marked difference in hydrophobicity between the meta and para isomers. [3-(2H-tetrazol-5-yl)phenyl]methanol has a calculated LogP value of approximately 0.36, whereas its para counterpart (CAS 501126-02-9) exhibits a higher LogP, estimated around 0.59 . This ~0.23 log unit difference corresponds to a roughly 1.7-fold variation in partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and off-target binding in cellular assays.

Lipophilicity ADME Physicochemical properties

Superior Bioisosteric Potential: Tetrazole as a Carboxylic Acid Surrogate

The tetrazole moiety is a well-established non-classical bioisostere of the carboxylic acid group, offering comparable acidity (pKa ~4.5–4.9 for 5-substituted tetrazoles vs. ~4.2–4.4 for benzoic acids) while providing enhanced metabolic stability and membrane permeability due to its heteroaromatic nature [1]. [3-(2H-tetrazol-5-yl)phenyl]methanol thus serves as a privileged scaffold for constructing carboxylic acid mimetics without the associated metabolic liabilities (e.g., glucuronidation) or poor oral bioavailability often observed with free carboxylates.

Bioisosterism Medicinal chemistry Drug design

Consistent Commercial Purity of ≥98% with Validated Analytical Documentation

Commercially available batches of [3-(2H-tetrazol-5-yl)phenyl]methanol from reputable suppliers (e.g., Bidepharm) are routinely certified to ≥98% purity, with supporting NMR, HPLC, and GC analyses provided . In contrast, the ortho-substituted isomer (CAS 99584-33-5) is less frequently stocked and often lacks a consistent purity guarantee, introducing variability into synthetic workflows. The availability of a high-purity, analytically characterized product minimizes the need for in-house re-purification and ensures reproducible reaction outcomes.

Quality control Reproducibility Procurement

Optimal Research and Industrial Applications for [3-(2H-tetrazol-5-yl)phenyl]methanol Based on Differentiated Properties


Solid-Supported Synthesis and Crystallization-Driven Purification

The elevated and well-defined melting point (208–210 °C) of [3-(2H-tetrazol-5-yl)phenyl]methanol makes it an ideal candidate for solid-phase peptide synthesis and other solid-supported chemistries where crystalline intermediates facilitate easier filtration and washing. Its high crystallinity reduces the risk of oiling out during workup, thereby improving isolated yields and purity [1].

Lead Optimization for Carboxylic Acid Bioisostere Replacement

The inherent bioisosteric nature of the tetrazole ring, combined with the meta-substitution pattern that imparts a favorable LogP of ~0.36, renders this compound a valuable starting material for synthesizing libraries of carboxylic acid mimetics. It is particularly suited for programs targeting enzymes or receptors where a carboxylic acid pharmacophore is essential but pharmacokinetic liabilities must be mitigated [1].

Scaffold for Synthesis of Metallo-β-Lactamase Inhibitors

The meta-substituted phenyltetrazole framework has been successfully employed in the development of potent metallo-β-lactamase (MBL) inhibitors. Derivatives such as mercaptopropanamide-substituted aryl tetrazoles, which retain the meta-connectivity, have demonstrated nanomolar IC₅₀ values (e.g., 44 nM against VIM-2) [1]. This establishes [3-(2H-tetrazol-5-yl)phenyl]methanol as a privileged intermediate for constructing next-generation anti-infective agents.

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